molecular formula C10H13N5O2 B429520 2-propoxy-N-(7H-purin-6-yl)acetamide

2-propoxy-N-(7H-purin-6-yl)acetamide

Cat. No.: B429520
M. Wt: 235.24g/mol
InChI Key: DYUQZIXDVBTFMU-UHFFFAOYSA-N
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Description

2-Propoxy-N-(7H-purin-6-yl)acetamide is a purine-derived acetamide compound with the molecular formula C₁₀H₁₃N₅O₂ . Its structure consists of a purine core (7H-purin-6-yl) linked via an acetamide group to a propoxy chain.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24g/mol

IUPAC Name

2-propoxy-N-(7H-purin-6-yl)acetamide

InChI

InChI=1S/C10H13N5O2/c1-2-3-17-4-7(16)15-10-8-9(12-5-11-8)13-6-14-10/h5-6H,2-4H2,1H3,(H2,11,12,13,14,15,16)

InChI Key

DYUQZIXDVBTFMU-UHFFFAOYSA-N

SMILES

CCCOCC(=O)NC1=NC=NC2=C1NC=N2

Canonical SMILES

CCCOCC(=O)NC1=NC=NC2=C1NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs of 2-propoxy-N-(7H-purin-6-yl)acetamide, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Applications/Notes
2-Propoxy-N-(7H-purin-6-yl)acetamide Propoxy-acetamide side chain C₁₀H₁₃N₅O₂ 235.25 Biochemical research, drug intermediates
N2-Acetylguanine Acetyl group on purine C₇H₇N₅O₂ 193.16 Nucleotide synthesis, enzyme inhibition
N-(6-Chloro-7H-purin-2-yl)acetamide Chloro-substituted purine core C₇H₆ClN₅O 211.61 Research use only (kinase inhibition studies)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core with phenylacetamide C₁₅H₁₀F₃N₃OS 353.32 Patent-listed compound (biological activity unspecified)
N-(7H-Purin-6-yl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Quinoline-carboxamide with trimethoxyphenyl C₂₄H₂₀N₆O₄ 456.45 Potential kinase inhibitor (structural complexity)

Critical Analysis of Substituent Effects

  • Propoxy vs. Acetyl Groups : The propoxy chain in 2-propoxy-N-(7H-purin-6-yl)acetamide introduces hydrophobicity and bulkiness compared to the acetyl group in N2-acetylguanine. This may enhance membrane permeability but reduce solubility .
  • Chloro-Substituted Purines : The chloro analog (C₇H₆ClN₅O) demonstrates how halogens improve metabolic stability and binding affinity to purine-dependent enzymes, though at the cost of increased toxicity risks .
  • Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibit divergent scaffolds, prioritizing heterocyclic benzothiazole cores over purine systems. These are often explored for antimicrobial or anticancer activity .

Stability and Reactivity Considerations

  • 2-Propoxy-N-(7H-Purin-6-yl)Acetamide: Limited stability data are available, but its acetamide group is generally susceptible to hydrolysis under acidic or basic conditions, similar to other acetamides .
  • N2-Acetylguanine : Stable at -20°C for long-term storage but degrades in aqueous solutions at room temperature within weeks .
  • N-(6-Chloro-7H-purin-2-yl)acetamide: Requires storage at 2–8°C, indicating higher sensitivity to thermal degradation compared to non-halogenated analogs .

Research and Application Trends

  • Drug Development: 2-Propoxy-N-(7H-purin-6-yl)acetamide’s structure aligns with adenosine analogs, making it a candidate for targeting adenosine receptors or purine metabolism pathways .
  • Synthetic Utility : Its propoxy chain offers flexibility for further derivatization, such as coupling with prodrug moieties or fluorescent tags for imaging studies .
  • Comparative Limitations: Unlike benzothiazole or quinoline-based analogs, purine acetamides may face challenges in achieving selectivity due to the ubiquity of purine-binding proteins in biological systems .

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